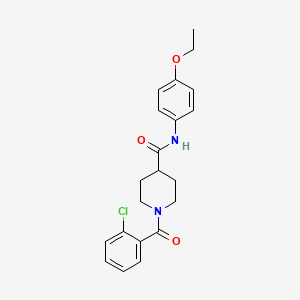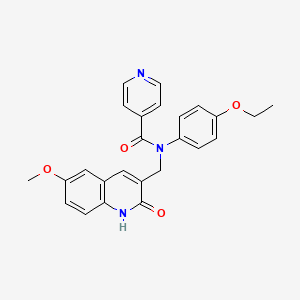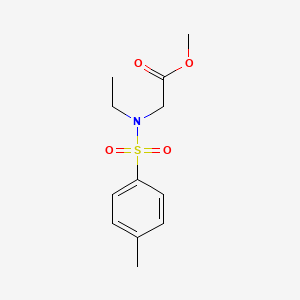
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
The mechanism of action of ACY-1215 involves the inhibition of N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, a class IIb histone deacetylase that regulates the acetylation of non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). By inhibiting N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, ACY-1215 promotes the accumulation of acetylated α-tubulin, which leads to the disruption of microtubule dynamics and cell cycle arrest. ACY-1215 also inhibits the chaperone function of HSP90, which leads to the degradation of client proteins, such as oncoproteins and mutant proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease or condition being studied. In cancer, ACY-1215 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of other cancer therapies. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function, reduce neuroinflammation, and enhance the clearance of misfolded proteins. In inflammatory conditions, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ACY-1215 in lab experiments include its high potency, selectivity, and specificity for N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its ability to penetrate the blood-brain barrier. ACY-1215 can also be administered orally, which makes it a convenient and cost-effective tool for preclinical studies. However, the limitations of using ACY-1215 in lab experiments include its potential off-target effects, which may affect the interpretation of results, and its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
The future directions for ACY-1215 research are diverse and include the development of new formulations that enhance its solubility and bioavailability, the identification of new disease indications, and the optimization of dosing regimens. ACY-1215 may also be combined with other therapies, such as immunotherapy and gene therapy, to enhance their efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of ACY-1215 may lead to the discovery of new therapeutic targets and the development of novel N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibitors.
Synthesemethoden
The synthesis of ACY-1215 involves several steps, including the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine and butyric anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPBZGIBNTMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-(4-acetamidophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)